4-amino-2-methylbenzenesulfonamide
Overview
Description
4-amino-2-methylbenzenesulfonamide is an organosulfur compound that belongs to the sulfonamide class. It is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a toluene ring, which also contains an amino group (-NH2). This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
4-Amino-2-methylbenzenesulfonamide, also known as 5-Aminotoluene-2-sulphonamide or 4-amino-2-methylbenzene-1-sulfonamide, is a type of sulfonamide compound . Sulfonamides are known for their wide range of pharmacological activities, such as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . They have been found to exhibit significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Mode of Action
The mode of action of sulfonamides involves the inhibition of folic acid synthesis in bacteria, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids . Specifically, sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid, and they competitively inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid .
Biochemical Pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . This inhibition affects the bacterial cell’s ability to replicate and divide, exerting a bacteriostatic effect .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This leads to a decrease in the bacterial population, aiding in the resolution of bacterial infections .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of sulfonamides . The efficacy of sulfonamides can also be reduced in the presence of bacterial resistance, which can occur through mutation or acquisition of resistance genes .
Biochemical Analysis
Biochemical Properties
5-Aminotoluene-2-sulphonamide plays a significant role in biochemical reactions, particularly in inhibiting enzymes involved in folic acid synthesis. It interacts with enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of dihydrofolic acid, a precursor of folic acid . By inhibiting this enzyme, 5-Aminotoluene-2-sulphonamide disrupts the production of folic acid, which is essential for DNA synthesis and cell division. This interaction is primarily competitive, where the compound competes with para-aminobenzoic acid (PABA) for the active site of the enzyme .
Cellular Effects
5-Aminotoluene-2-sulphonamide affects various types of cells and cellular processes. It primarily influences bacterial cells by inhibiting their growth and proliferation. The compound interferes with cell signaling pathways involved in folic acid synthesis, leading to reduced gene expression and cellular metabolism . In mammalian cells, 5-Aminotoluene-2-sulphonamide can cause oxidative stress and disrupt normal cellular functions, potentially leading to cell death at high concentrations .
Molecular Mechanism
The molecular mechanism of 5-Aminotoluene-2-sulphonamide involves its binding to the active site of dihydropteroate synthetase, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of PABA to dihydropteroate, a critical step in folic acid synthesis. Additionally, 5-Aminotoluene-2-sulphonamide may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in folic acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminotoluene-2-sulphonamide can vary over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, especially when exposed to light and heat . Long-term exposure to 5-Aminotoluene-2-sulphonamide in in vitro studies has shown that it can lead to adaptive resistance in bacterial populations, where bacteria develop mechanisms to counteract the inhibitory effects of the compound .
Dosage Effects in Animal Models
The effects of 5-Aminotoluene-2-sulphonamide in animal models vary with different dosages. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as liver and kidney damage, oxidative stress, and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity without causing toxicity .
Metabolic Pathways
5-Aminotoluene-2-sulphonamide is involved in metabolic pathways related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthetase and dihydrofolate reductase, which are essential for the production of tetrahydrofolate, a form of folic acid . The compound’s inhibition of these enzymes leads to reduced levels of folic acid and its derivatives, affecting various metabolic processes dependent on folate .
Transport and Distribution
Within cells and tissues, 5-Aminotoluene-2-sulphonamide is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-Aminotoluene-2-sulphonamide is primarily in the cytoplasm, where it exerts its inhibitory effects on folic acid synthesis . The compound may also localize to specific organelles, such as the mitochondria, where it can affect mitochondrial function and energy production . Post-translational modifications and targeting signals may direct 5-Aminotoluene-2-sulphonamide to specific cellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing sulfonamides, including 4-amino-2-methylbenzenesulfonamide, involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For instance, the reaction of 5-aminotoluene with sulfonyl chloride in the presence of a base like pyridine or triethylamine yields this compound .
Industrial Production Methods: Industrial production of sulfonamides typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-amino-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-amino-2-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A widely used antibiotic in the sulfonamide class.
Sulfadiazine: Used in combination with other drugs for treating infections.
Uniqueness: 4-amino-2-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both an amino group and a sulfonamide group on the toluene ring.
Properties
IUPAC Name |
4-amino-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGSUPFDLFLUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10240617 | |
Record name | 5-Aminotoluene-2-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94109-57-6 | |
Record name | 4-Amino-2-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94109-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminotoluene-2-sulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminotoluene-2-sulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminotoluene-2-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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